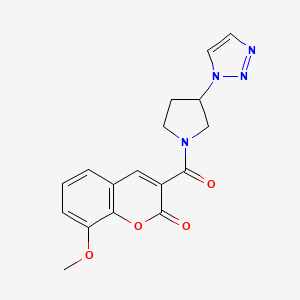

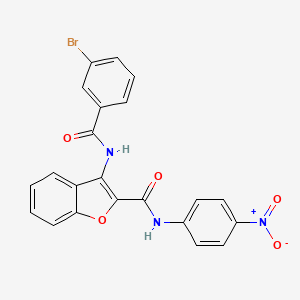

3-(3-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

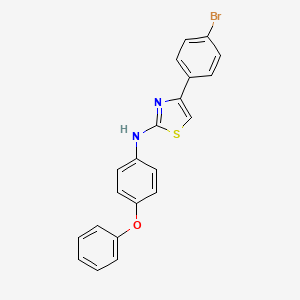

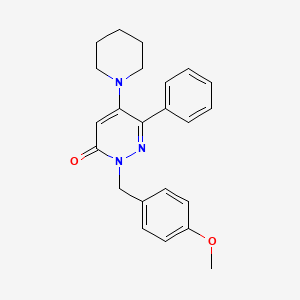

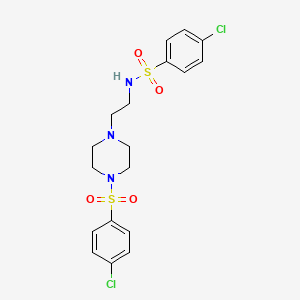

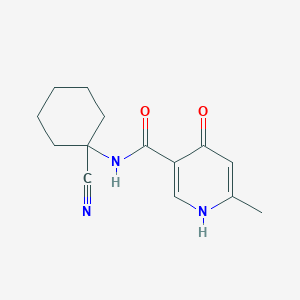

3-(3-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BB-94, and it is a potent inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) components, which are essential for tissue remodeling and repair. The inhibition of MMPs has been linked to various pathological conditions, including cancer, arthritis, and cardiovascular diseases. Therefore, BB-94 has been extensively studied for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Diversity-Oriented Synthesis : A study by Han, Wu, and Dai (2014) elaborates on a diversity-oriented synthesis approach for highly functionalized benzofuran-2-carboxamides. This method combines Ugi four-component reaction and microwave-assisted Rap–Stoermer reaction, showcasing a pathway that could potentially be applicable for synthesizing compounds like 3-(3-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide with modifications in starting materials or reaction conditions Synlett.

Biological and Medicinal Applications

- Antimicrobial Activities : Kumari et al. (2019) report on the synthesis and antimicrobial screening of 5-bromobenzofuranyl aryl ureas and carbamates, indicating the potential for benzofuran derivatives to act against various microbial strains. This suggests that similar compounds could be explored for their antimicrobial properties Asian Journal of Organic & Medicinal Chemistry.

Material Science and Corrosion Inhibition

- Corrosion Inhibition : Mishra et al. (2018) explore N-Phenyl-benzamide derivatives for the acidic corrosion inhibition of mild steel, demonstrating how electronic substituents influence inhibition efficiency. This highlights a potential application area for benzamide derivatives in materials science, especially in corrosion protection strategies Journal of Molecular Liquids.

Pharmaceutical Research

- Anti-inflammatory Agents : Research by Khadse, Talele, and Agrawal (2011) on (E/Z)‐aminocarbonyl arylvinylbenzamides investigates their anti-inflammatory activity and ulcerogenic tendency, providing insights into the therapeutic potential of benzamide derivatives in developing safer anti-inflammatory medications Archiv der Pharmazie.

Propiedades

IUPAC Name |

3-[(3-bromobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrN3O5/c23-14-5-3-4-13(12-14)21(27)25-19-17-6-1-2-7-18(17)31-20(19)22(28)24-15-8-10-16(11-9-15)26(29)30/h1-12H,(H,24,28)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXARZPCPRYHZJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2926584.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2926592.png)

![10-(4-fluorophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B2926593.png)

![N-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2926604.png)